![molecular formula C20H31N3O3S B2473930 2-cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide CAS No. 897611-72-2](/img/structure/B2473930.png)
2-cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide
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Overview
Description
Scientific Research Applications
- Activities : This compound has demonstrated DPPH scavenging activity, analgesic effects, and anti-inflammatory properties .
Alzheimer’s Disease (AD) Treatment
DPPH Scavenging, Analgesic, and Anti-inflammatory Activity
Anticonvulsant Activity
Mechanism of Action
Target of Action
The primary target of 2-cyclohexyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .
Mode of Action
This compound interacts with AChE by inhibiting its activity . The inhibition of AChE leads to an increase in the level of acetylcholine, a neurotransmitter that plays a significant role in memory and cognition . The compound exhibits a mixed-type inhibition, which includes both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration . This results in enhanced cholinergic neurotransmission, which is beneficial for cognitive functions .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive functions . This makes the compound potentially useful for the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .
properties
IUPAC Name |
2-cyclohexyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c24-20(17-18-7-3-1-4-8-18)21-11-16-27(25,26)23-14-12-22(13-15-23)19-9-5-2-6-10-19/h2,5-6,9-10,18H,1,3-4,7-8,11-17H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZLWIZERNIWRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide |
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